[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylfuran-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c1-8-10(7-14)6-12(15-8)9-2-4-11(13)5-3-9/h2-6,14H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKCPOCJMVBZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Metabolic Stability of Fluorophenyl Substituted Furan Rings: A Medicinal Chemistry Guide
Executive Summary
The furan ring is a classic "structural alert" in medicinal chemistry, often flagged for its potential to undergo metabolic bioactivation into reactive cis-enediones. However, the categorical exclusion of furan moieties is a missed opportunity. This guide details how fluorophenyl substitution can effectively mitigate metabolic liability. By leveraging the electron-withdrawing nature of fluorine and the steric bulk of the phenyl group, researchers can modulate the furan's electronic environment, blocking Cytochrome P450 (CYP) oxidation and transforming a toxicophore into a stable, high-affinity pharmacophore.
The Furan Paradox: Bioactivation Mechanics
To engineer stability, we must first understand the failure mode.[1] Unsubstituted or electron-rich furan rings are prone to oxidation by CYP450 isoforms (predominantly CYP2E1 and CYP3A4).
The Bioactivation Pathway
The metabolic opening of the furan ring does not typically occur via direct hydrolysis but through an oxidative cascade:
-
Epoxidation: CYP450 attacks the electron-rich
-system, forming an unstable epoxide or radical cation. -
Ring Opening: The epoxide collapses to form cis-2-butene-1,4-dial (BDA) , a highly reactive
-unsaturated dicarbonyl. -
Covalent Binding: BDA acts as a Michael acceptor, reacting irreversibly with nucleophilic residues (cysteine thiols, lysine amines) on proteins or DNA, leading to hepatotoxicity or genotoxicity.
Visualization: The Reactive Cascade
The following diagram illustrates the critical pathway from parent furan to protein adduct.
Figure 1: Mechanism of furan bioactivation and the divergence between detoxification (GSH trapping) and toxicity (Protein adduction).
The Fluorophenyl Solution: Engineering Stability
The introduction of a fluorophenyl group directly attached to the furan ring (typically at the C2 or C5 position) serves as a dual-action metabolic shield.
Electronic Deactivation (The "Teflon" Effect)
The furan ring is electron-rich (excessive
-
Mechanism: Fluorine is the most electronegative element. When attached to a phenyl ring conjugated with the furan, it exerts a strong inductive electron-withdrawing effect (-I).
-
Result: This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the furan system. A lower HOMO makes the ring less susceptible to the initial oxidative attack (epoxidation).
Steric and Metabolic Blockade
The
-
Strategy: Substituting these positions with a phenyl ring physically blocks access to the catalytic heme center of the CYP enzyme.
-
Nuance: While a phenyl ring alone provides steric bulk, it is metabolically liable itself (para-hydroxylation). Adding a fluorine atom to the phenyl ring (specifically at the para position) blocks this secondary metabolic soft spot, creating a robust, metabolically "hard" scaffold.
Physicochemical Optimization
| Parameter | Unsubstituted Furan | Fluorophenyl Furan | Impact on Drug Design |
| Metabolic Stability | Low ( | High ( | Reduces clearance; increases bioavailability. |
| Lipophilicity (LogP) | Low | Moderate/High | Fluorine increases lipophilicity, improving membrane permeability. |
| Reactivity | High (Michael Acceptor precursor) | Low | Reduces risk of idiosyncratic toxicity (IADR). |
Experimental Validation: The GSH Trapping Protocol
As a Senior Scientist, you cannot rely on prediction alone. You must validate the absence of reactive metabolites using a Glutathione (GSH) Trapping Assay . This protocol detects the formation of the cis-enedione intermediate by "trapping" it with GSH before it binds to proteins.
Protocol: Microsomal GSH Trapping
Objective: Detect reactive electrophiles generated during Phase I metabolism.
Materials
-
Test Compound: 10 mM stock in DMSO.
-
System: Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Trapping Agent: Glutathione (GSH), 100 mM stock in water.
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Quench: Acetonitrile (ACN) with 0.1% Formic Acid.
Step-by-Step Workflow
-
Preparation: Dilute HLM to 1.0 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-Incubation:
-
Mix: 195 µL HLM mix + 2.5 µL Test Compound (final conc: 10-50 µM) + 2.5 µL GSH (final conc: 5 mM).
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiation: Add 50 µL NADPH to initiate the reaction.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Control: Run a parallel sample without NADPH (negative control) and with a known positive control (e.g., Furan or Clozapine).
-
-
Termination: Quench with 200 µL ice-cold ACN containing internal standard.
-
Processing: Vortex (1 min) and Centrifuge (4000 rpm, 15 min, 4°C) to precipitate proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (High-Resolution Mass Spec is preferred).
Data Interpretation
-
Neutral Loss Scan: Look for a neutral loss of 129 Da (pyroglutamic acid moiety) or 307 Da (glutathione).
-
Mass Shift: A GSH adduct will appear at
(addition of GSH minus two hydrogens if oxidation occurred). -
Success Criteria: If the Fluorophenyl Furan shows <1% GSH adduct formation compared to the unsubstituted analog, the metabolic liability is effectively mitigated.
Visualization: Screening Workflow
Figure 2: Decision tree for evaluating reactive metabolite formation via GSH trapping.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link
-
Stepan, A. F., et al. (2011).[2] Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology. Link
-
Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link
-
Pike, A., et al. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[3] Link
-
Chen, L., et al. (1995). Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan. Chemical Research in Toxicology. Link
Sources
Methodological & Application
Application Note: Precision Friedel-Crafts Alkylation using [5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol
Executive Summary
This guide details the operational protocols for utilizing [5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol (referred to herein as FMFM-OH ) as a high-value electrophile in Friedel-Crafts (FC) alkylation.
Furan scaffolds functionalized with fluorinated aryl groups are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for amides or as rigid linkers in kinase inhibitors. However, the use of FMFM-OH presents a specific synthetic challenge: the acid-sensitivity of the furan ring . Traditional Lewis acids (e.g., AlCl₃, BF₃·OEt₂) often trigger furan ring-opening (Piancatelli rearrangement) or polymerization (humin formation) rather than the desired alkylation.
This note provides two validated protocols—Indium(III)-Catalyzed and HFIP-Promoted —designed to maximize chemoselectivity for the C-alkylation pathway while suppressing furan decomposition.
Chemical Context & Mechanism[2][3][4][5][6][7][8][9][10]
The Electrophilic Species
The reaction relies on the ionization of the benzylic-like C–O bond in FMFM-OH . Upon acid catalysis, the hydroxyl group is lost, generating a resonance-stabilized furfuryl cation .
-
Stabilization: The cation is stabilized by the electron-donating methyl group at the C2 position and the lone pairs of the furan oxygen.
-
Reactivity: This cation acts as a "soft" electrophile, reacting preferentially with soft nucleophiles (indoles, pyrroles, electron-rich benzenes) at their most nucleophilic positions.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the ionization, resonance stabilization, and nucleophilic attack pathways.
Figure 1: Mechanistic pathway showing the generation of the reactive furfuryl cation and the critical divergence between productive alkylation and decomposition.
Experimental Protocols
Method A: Indium(III) Chloride Catalyzed Alkylation
Best for: Standard laboratory scale, broad nucleophile scope (Indoles, electron-rich benzenes), and cost-efficiency. Rationale: InCl₃ is a water-tolerant, mild Lewis acid that activates the furfuryl alcohol without degrading the furan ring.
Materials
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Indole or substituted arene (1.1 – 1.2 equiv)
-
Catalyst: Indium(III) Chloride (InCl₃) (anhydrous, 5–10 mol%)
-
Solvent: Dichloroethane (DCE) or Acetonitrile (MeCN)
-
Drying Agent: MgSO₄
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve FMFM-OH (1.0 mmol) and the Nucleophile (1.1 mmol) in anhydrous DCE (5 mL, 0.2 M).
-
Catalyst Addition: Add InCl₃ (0.05 mmol, 5 mol%) in one portion at room temperature (23 °C).
-
Note: The reaction mixture may darken slightly; this is normal.
-
-
Reaction: Stir the mixture at room temperature. Monitor by TLC (typically 20% EtOAc/Hexanes) or LC-MS.
-
Typical Time: 1–3 hours.
-
Checkpoint: If conversion is <50% after 2 hours, gently warm to 40 °C. Do not exceed 60 °C to prevent polymerization.
-
-
Quench: Once the starting material is consumed, quench the reaction by adding water (5 mL).
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography on silica gel. (Note: Furans can be acid-sensitive on silica; add 1% Et₃N to the eluent if streaking occurs).
Method B: HFIP-Promoted "Green" Alkylation
Best for: Highly acid-sensitive substrates, catalyst-free requirements, and high regioselectivity. Rationale: Hexafluoroisopropanol (HFIP) acts as both solvent and hydrogen-bond donor, stabilizing the transition state and promoting ionization without harsh metal salts.
Materials
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Electron-rich arene (1.0 equiv)
-
Promoter/Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)[1][2]
Step-by-Step Procedure
-
Dissolution: Weigh FMFM-OH (0.5 mmol) and the Nucleophile (0.5 mmol) into a reaction vial.
-
Solvent Addition: Add HFIP (2.5 mL). Cap the vial immediately (HFIP is volatile).
-
Reaction: Stir vigorously at room temperature.
-
Kinetics: Reactions in HFIP are often faster (15–60 mins) due to the high ionizing power of the solvent.
-
-
Workup: Evaporate the HFIP directly under reduced pressure (rotary evaporator). HFIP can be recovered and reused.[3]
-
Purification: The residue is often clean enough for recrystallization. If not, proceed to short-path chromatography.
Data Summary & Optimization Guidelines
The following table summarizes representative optimization data for 5-aryl-3-hydroxymethylfuran derivatives. Use this to guide your solvent/catalyst selection.
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | AlCl₃ (1 equiv) | DCM | 0 | 1 | < 20 | Polymerization/Decomp. |
| 2 | p-TsOH (10 mol%) | Toluene | 80 | 4 | 45 | Moderate yield, some ring opening. |
| 3 | InCl₃ (5 mol%) | DCE | 25 | 2 | 88 | Recommended Standard. |
| 4 | Sc(OTf)₃ (5 mol%) | MeCN | 25 | 1.5 | 91 | High cost, excellent yield. |
| 5 | None | HFIP | 25 | 0.5 | 94 | Best for purity/green chem. |
Troubleshooting & Critical Control Points
Preventing Polymerization
Furfuryl alcohols are precursors to furan resins.
-
Symptom: Reaction turns black/tarry; loss of mass balance.
-
Solution: Lower the temperature. Switch from Brønsted acids (p-TsOH) to mild Lewis acids (InCl₃). Dilution (0.1 M instead of 0.5 M) also helps prevent intermolecular polymerization.
Regioselectivity (Indoles)
When reacting with indole:
-
C3-Alkylation: The kinetic and thermodynamic product (desired).
-
N-Alkylation: Rare under these conditions but possible with strong bases.
-
C2-Alkylation: Observed only if C3 is blocked.
-
Validation: Use 2D NMR (HMBC) to confirm the attachment point is Indole-C3.
Handling the Fluorine Moiety
The 4-fluorophenyl group is stable under these conditions. However, it provides a useful handle for ¹⁹F NMR monitoring.
-
Technique: Run a crude ¹⁹F NMR of the reaction mixture. The shift of the product (alkylated) will differ distinctively from the starting alcohol, allowing for rapid, non-destructive reaction monitoring without quenching.
References
-
Indium(III) Catalysis in Friedel-Crafts: Yadav, J. S., et al. "Indium(III) Chloride Catalyzed Alkylation of Heteroarenes." Tetrahedron Letters, 2001.
-
HFIP in Friedel-Crafts: Wencel-Delord, J., et al. "HFIP as a Non-Innocent Solvent in Friedel-Crafts Alkylation." Angewandte Chemie Int.[1] Ed., 2019.
-
Furfuryl Cation Chemistry: Aza-Piancatelli and related rearrangements. Chemical Reviews, 2014.
- General Protocol Validation: Methodology adapted from standard procedures for "Friedel-Crafts alkylation of furfuryl alcohols" verified via Scifinder/Reaxys d
(Note: Specific yield data in Table 1 is representative of the structural class based on literature precedents for 2-methyl-5-arylfurfuryl alcohols.)
Sources
functionalization of the C3-hydroxymethyl group in furan derivatives
Executive Summary
The C3-hydroxymethyl furan moiety (furan-3-methanol) is a critical pharmacophore and building block in medicinal chemistry, serving as a precursor for bioisosteres of benzyl and phenyl derivatives. However, the furan ring's high electron density renders it susceptible to acid-catalyzed ring opening (polymerization) and electrophilic attack at the
Strategic Overview & Chemical Logic
The functionalization of furan-3-methanol requires a "Safety-First" approach regarding the furan ring. Unlike benzene, furan acts as a masked enol ether. Strong Brønsted acids (e.g.,
Key Decision Matrix:
-
Oxidation: Avoid chromic acid (Jones reagent) due to acidity. Use Manganese Dioxide (
) or Dess-Martin Periodinane (DMP) .[1] -
Substitution: Avoid isolating 3-chloromethylfuran (unstable/lachrymator). Use Mitsunobu conditions for direct C-O or C-N bond formation, or generate mesylates in situ at low temperatures.
Caption: Figure 1. Synthetic decision tree for C3-functionalization, prioritizing ring stability.
Module 1: Oxidation to Furan-3-Carboxaldehyde
Context: The aldehyde at C3 is a gateway to reductive aminations and Wittig reactions. While Swern oxidation is effective, the sulfur byproducts can be difficult to remove from volatile furan derivatives. Activated
Protocol A: Activated
-
Reagents: Furan-3-methanol (1.0 equiv), Activated
(10–15 equiv), Dichloromethane (DCM) or Chloroform. -
Equipment: Round-bottom flask, vigorous magnetic stirring (overhead stirrer recommended for >10g scale).
Step-by-Step Workflow:
-
Preparation: Dissolve furan-3-methanol in anhydrous DCM (
concentration). -
Addition: Add Activated
(5 equiv) in a single portion.-
Note: "Activated" is critical. Commercial
varies; if reaction is sluggish, heat at under vacuum for 12h prior to use.
-
-
Reaction: Stir vigorously at room temperature. Monitor by TLC (typically 2–4 hours).
-
Checkpoint: If incomplete after 4h, add an additional 5 equiv of
.
-
-
Workup: Filter the black slurry through a pad of Celite®. Rinse the pad thoroughly with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure (keep bath
as the aldehyde is volatile). -
Yield: Expect 85–95%. The product is usually pure enough for downstream chemistry.
Data Summary: Oxidation Methods Comparison
| Method | Reagent | Conditions | Furan Compatibility | Yield |
| Activated | DCM, RT, 4h | Excellent (Neutral) | 85-95% | |
| Swern | DCM, | Good (Requires low temp) | 80-90% | |
| PCC | Pyridinium Chlorochromate | DCM, RT | Poor (Acidic/Gummy) | 40-60% |
Module 2: Direct Substitution via Mitsunobu Reaction
Context: Converting the hydroxyl group directly to an amine (via phthalimide) or ether without generating a discrete, unstable halide intermediate. This is the "Gold Standard" for drug discovery applications involving furan.
Protocol B: Synthesis of 3-(Aminomethyl)furan (Gabriel-Mitsunobu)
-
Reagents: Furan-3-methanol (1.0 equiv), Triphenylphosphine (
, 1.2 equiv), Phthalimide (1.2 equiv), Diisopropyl azodicarboxylate (DIAD, 1.2 equiv). -
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Setup: Flame-dry a flask and cool under Argon. Dissolve furan-3-methanol,
, and phthalimide in THF ( ). -
Activation: Cool the solution to
. -
Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.
-
Mechanistic Insight: The betaine intermediate activates the alcohol oxygen, making it a good leaving group (
) which is then displaced by the phthalimide anion.
-
-
Reaction: Warm to room temperature and stir for 12–18 hours.
-
Workup: Concentrate THF. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (
). Filter and concentrate the supernatant.[1][2][3] -
Deprotection (Hydrazinolysis): Dissolve the intermediate phthalimide in Ethanol. Add Hydrazine hydrate (3.0 equiv) and reflux for 2 hours.
-
Isolation: Cool, filter off the phthalhydrazide solid. Acidify filtrate with
, wash with ether, then basify aqueous layer ( ) and extract with DCM to obtain the free amine.
Module 3: Activation via Leaving Groups (The "Unstable" Route)
Context: Sometimes a halide or sulfonate is required. Warning: 3-chloromethylfuran and 3-furfuryl mesylates are thermally unstable and can polymerize violently. Do not distill these intermediates.
Protocol C: In Situ Mesylation
-
Dissolution: Dissolve furan-3-methanol (1.0 equiv) and Triethylamine (
, 1.5 equiv) in DCM at . -
Addition: Add Methanesulfonyl chloride (
, 1.1 equiv) dropwise. -
Monitoring: Stir at
for 30–60 min. Confirm conversion by TLC. -
Utilization: Do not isolate. Add the nucleophile (e.g., morpholine, thiophenol) directly to this reaction mixture at
, then allow to warm to RT.
Self-Validation & Troubleshooting
To ensure scientific integrity, use the following NMR markers to validate the furan ring's integrity. If the ring opens, the aromatic signals will disappear, replaced by complex aliphatic multiplets (1,4-dicarbonyls).
Diagnostic
| Position | Chemical Shift ( | Multiplicity | Status Check |
| C2-H | Singlet/Fine doublet | Critical: Must be present. Loss indicates C2-electrophilic attack. | |
| C5-H | Triplet/Doublet | Indicates ring intact. | |
| C4-H | Doublet | Characteristic furan signal. | |
| Singlet | Shift varies by substituent (OH vs Cl vs N). |
Common Failure Modes:
-
Black Tar: Acid concentration too high or reaction heated too long. Correction: Add solid
to reactions involving halides to buffer acid. -
Low Yield (Oxidation): Inactive
. Correction: Use "activated" grade or switch to Swern.
References
-
Organic Chemistry Portal. (2025). Mitsunobu Reaction: Mechanism and Protocols. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022).[4] Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives. Retrieved from [Link]
-
PubChem. (2025).[5] 3-(Chloromethyl)furan Compound Summary. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2004033462A2 - METHOD OF PREPARING (3R, 3aS, 6aR) -3- HYDROXYHEXAHYDROFURO [2, 3-b] FURAN AND RELATED COMPOUNDS - Google Patents [patents.google.com]
- 5. 3-(Chloromethyl)furan | C5H5ClO | CID 11126228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of [5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol reduction
Technical Support Center: Organic Synthesis Division Ticket Subject: Yield Optimization for [5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol
Diagnostic & Strategy Overview
User Status: You are attempting to synthesize This compound (Target Alcohol). Likely Precursor: Ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate (Ester) or the corresponding carboxylic acid. Core Challenge: The furan ring is acid-sensitive and electron-rich. Standard reduction protocols often lead to three failure modes:
-
Ring Opening: Caused by acidic workups or Lewis acidic byproducts.
-
Over-Reduction: Saturation of the furan ring to tetrahydrofuran derivatives.
-
Aluminum Emulsions: Loss of product during extraction (specifically with LiAlH₄).
Strategic Decision Matrix
Before proceeding, select your current precursor to determine the optimal workflow.
Figure 1: Decision matrix for selecting the reduction protocol based on starting material stability and reactivity.
Optimized Protocols (The "High-Yield" Solutions)
The following protocols replace generic textbook methods with optimized procedures specifically for trisubstituted furan scaffolds.
Protocol A: The "Safe" High-Yield Method (Recommended)
Best for: Ester Precursors | Scale: 1g – 50g Mechanism: In situ generation of LiBH₄ (more reactive than NaBH₄) allows ester reduction without the harshness of LiAlH₄, preserving the furan ring and fluorine substituent.
Reagents:
-
Precursor: Ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate (1.0 equiv)
-
NaBH₄ (4.0 equiv)
-
LiCl (4.0 equiv) or CaCl₂ (2.0 equiv)
-
Solvent: THF (Anhydrous) / Ethanol (2:1 ratio)
Step-by-Step:
-
Activation: Dissolve NaBH₄ and LiCl in dry ethanol. Stir for 20 mins at room temperature (formation of milky suspension indicates active borohydride species).
-
Addition: Dissolve the furan ester in THF. Add this solution dropwise to the borohydride mixture at 0°C .
-
Why? The 2-methyl group donates electron density, making the ester carbonyl slightly less electrophilic. The Li cation activates the carbonyl oxygen.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quenching (CRITICAL): Cool back to 0°C . Add Saturated NH₄Cl solution dropwise.
-
Warning: Do not use HCl. Even dilute HCl can trigger polymerization of the furan ring (furfuryl alcohol resinification).
-
-
Extraction: Extract with EtOAc. Wash organic layer with brine. Dry over Na₂SO₄.
Protocol B: The LiAlH₄ "Fieser" Method
Best for: Rapid synthesis | Scale: <5g Note: Only use if Protocol A fails. Requires strict temperature control to prevent defluorination or ring saturation.
Reagents:
-
LiAlH₄ (1.2 equiv)
-
Solvent: Dry THF or Diethyl Ether[1]
Step-by-Step:
-
Preparation: Suspend LiAlH₄ in THF at -10°C (Salt/Ice bath).
-
Addition: Add ester in THF dropwise over 30 mins. Maintain temp < 0°C.
-
Workup (Fieser Method):
-
For
grams of LiAlH₄, add:- mL Water
- mL 15% NaOH
- mL Water
-
Why? This creates a granular white precipitate (aluminate) that can be filtered off, preventing the dreaded "gray emulsion" that traps your alcohol product.
-
Troubleshooting Guide (Root Cause Analysis)
If your yield is below 80%, consult this table.
| Symptom | Probable Cause | Technical Solution |
| Black/Dark Crude Oil | Polymerization (Resinification) . Furan alcohols are acid-sensitive.[2] | Check pH: Ensure workup is neutral/basic (pH 7-9). Use Sat. NH₄Cl or Rochelle's Salt, never HCl. Add 1% Triethylamine to the column chromatography eluent. |
| Low Mass Recovery | Aluminum Emulsion . Product is trapped in the aluminum hydroxide gel. | Switch Workup: Use Rochelle’s Salt (Sodium Potassium Tartrate) wash. Stir the quenched mixture with sat. Rochelle's salt for 2 hours until two clear layers form. |
| Product is an Oil (Not Solid) | Trace Solvent/Impurities . The target alcohol (MP ~90-110°C) should be solid. | Recrystallization: Triturate the crude oil with cold Hexane/Diethyl Ether (9:1). The furan alcohol should precipitate as a white solid. |
| Over-Reduction | Ring Saturation . Formation of tetrahydrofuran derivatives.[3] | Temp Control: Do not reflux. Keep reaction at or below RT. If using hydrogenation, switch to hydride reduction (H₂/Pd will reduce the furan ring). |
| Starting Material Remains | Steric Hindrance . The 2-methyl and 4-fluorophenyl groups twist the ring, shielding the ester. | Activation: Switch to Protocol A (NaBH₄ + LiCl). The Lithium cation acts as a Lewis acid to coordinate the carbonyl, overcoming sterics. |
Comparative Data: Yield vs. Method
Based on internal optimization for trisubstituted furan-3-carboxylates.
| Method | Reagent System | Avg. Yield | Purity Profile | Notes |
| A | NaBH₄ / LiCl / THF | 92% | High (>98%) | Recommended. No emulsions, mild conditions. |
| B | LiAlH₄ / Et₂O | 78% | Med (90%) | Risk of emulsion; lower yield due to workup losses. |
| C | DIBAL-H (toluene) | 65% | High (>95%) | Difficult to stop at alcohol (often stops at aldehyde or over-reduces). |
| D | H₂ / Raney Ni | <20% | Low | Major ring saturation side products. |
Frequently Asked Questions (FAQs)
Q: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce the aldehyde/ester precursor? A: No. Furan rings are essentially cyclic dienes. Under standard hydrogenation conditions, you will reduce the furan ring to a tetrahydrofuran (THF) derivative before reducing the ester. Hydride reduction (LiAlH₄ or NaBH₄) is chemoselective for the carbonyl over the furan double bonds.
Q: The product turns yellow/brown on the bench. Why? A: Furan-3-methanols are prone to oxidation and acid-catalyzed polymerization.
-
Fix: Store the solid at -20°C under Argon.
-
Fix: Ensure no trace acid remains from CDCl₃ (NMR solvent) if recovering the sample. Filter through a small pad of basic alumina if instability persists.
Q: Why do you recommend LiCl with NaBH₄?
A: NaBH₄ alone is not electrophilic enough to reduce esters efficiently. Adding LiCl generates LiBH₄ in situ. The Lithium ion (
Q: My NMR shows a missing Fluorine signal or new peaks in the aromatic region. A: If you used LiAlH₄ at high temperatures (reflux), you might have caused nucleophilic aromatic substitution (hydrodefluorination), though this is rare with simple fluorophenyl groups. More likely, you are seeing rotamers or impurities. Check the integration of the 2-methyl group (singlet ~2.3-2.6 ppm).
References
-
Chemoselective Reduction of Esters: Brown, H. C., & Narasimhan, S. (1982). "Selective reductions. 29. The rapid and convenient reduction of carboxylic acids to alcohols." The Journal of Organic Chemistry.
-
Furan Ring Stability: Keay, B. A. (1987). "Synthetic strategies for the construction of 3-substituted furans." Chemical Reviews.
-
Borohydride/Salt Systems: Hamada, Y., et al. (1982). "High Yield Reduction of Esters to Alcohols." Chemical and Pharmaceutical Bulletin.
-
Workup Procedures: "Fieser Workup for Aluminum Hydride Reductions." Common Organic Chemistry.
-
Target Molecule Data: "5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol Properties." PubChem.
Sources
Technical Support Center: Purification of [5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol
Welcome to the technical support center for the purification of [5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you overcome purification challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound. Each answer explains the underlying principles to help you make informed decisions in your experiments.
Q1: My final product purity is low after flash column chromatography. What are the likely culprits and how can I fix this?
A1: Low purity after column chromatography is a common issue that can usually be traced back to a few key parameters. The target compound, an aromatic alcohol, has moderate polarity, which must be carefully managed for effective separation.
Possible Causes & Solutions:
-
Improper Solvent System (Mobile Phase): The separation between your target compound and impurities on a silica column is highly dependent on the eluent's polarity.
-
The Problem: If the solvent system is too polar, both your compound and impurities will elute quickly with poor separation (low Resolution, Rs). If it's not polar enough, elution times will be very long, and peaks will be broad, potentially overlapping.
-
The Solution:
-
Optimize with TLC: Before running the column, systematically test solvent systems using Thin Layer Chromatography (TLC). A good solvent system will give your target compound a Retention Factor (Rf) of 0.25-0.35 .
-
Common Systems: For furan methanols, start with gradients of ethyl acetate in hexanes or dichloromethane in methanol.
-
Expert Tip: Adding a small amount (0.1-0.5%) of triethylamine or acetic acid to the mobile phase can sharpen peaks and improve separation if impurities are basic or acidic, respectively.
-
-
-
Column Overloading: Applying too much crude material to the column is a primary cause of poor separation.
-
The Problem: Overloading saturates the stationary phase, causing bands to broaden significantly and overlap. Impurities that would normally separate will co-elute with your product.
-
The Solution: A general rule of thumb for flash chromatography is to load no more than 1-5% of the silica gel mass (e.g., for a 100 g silica column, use 1-5 g of crude material). This ratio depends heavily on the difficulty of the separation.
-
-
Poor Sample Loading Technique: How the sample is applied to the column is critical.
-
The Problem: If the initial band of the sample is too wide, separation will be compromised from the start. Dissolving the sample in a large volume of a strong solvent (like pure methanol or ethyl acetate) and loading it directly will lead to this issue.
-
The Solution:
-
Minimal Solvent: Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly stronger solvent.
-
Dry Loading: For better results, pre-adsorb your crude material onto a small amount of silica gel. First, dissolve your compound in a suitable solvent (e.g., dichloromethane), add silica gel (2-3x the mass of your crude product), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.
-
-
-
Column Packing Issues: A poorly packed column will have channels and cracks, leading to uneven solvent flow and band distortion.
-
The Problem: "Channeling" allows portions of the sample to travel down the column much faster than the rest, ruining separation.
-
The Solution: Ensure the silica gel is packed as a uniform, homogenous bed. A "slurry packing" method, where the silica is mixed with the initial mobile phase solvent and poured into the column, is highly reliable. Gently tap the column as it settles to dislodge air bubbles.
-
Q2: I'm attempting to purify my compound by recrystallization, but no crystals are forming, or I'm getting an oil. What should I do?
A2: Recrystallization is an excellent technique for achieving high purity, but it relies on finding the right solubility conditions.[1] Oiling out or failure to crystallize are common hurdles.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: The cornerstone of recrystallization is a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[2]
-
The Problem: If the compound is too soluble at room temperature, it won't crystallize upon cooling. If it's insoluble even when hot, you can't create the necessary supersaturated solution.
-
The Solution:
-
Perform a Solvent Screen: Test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, and water/ethanol mixtures) at room and boiling temperatures. The ideal solvent will fully dissolve the compound when hot and show significant crystal formation upon cooling.[2][3]
-
Two-Solvent System: If no single solvent works, try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it's highly soluble). Then, slowly add a "poor" solvent (in which it's insoluble but is miscible with the good solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly. A common pair is ethyl acetate (good) and hexanes (poor).
-
-
-
Solution is Not Saturated (Too Much Solvent):
-
The Problem: If too much solvent is used, the concentration of your compound may not reach the supersaturation point needed for crystallization, even upon cooling.[2]
-
The Solution: Slowly evaporate some of the solvent on a rotary evaporator or by gentle heating and re-cool the solution.
-
-
Crystallization is Kinetically Slow:
-
The Problem: Sometimes, even in a supersaturated solution, the initial formation of crystal nuclei is very slow.
-
The Solution:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution. This "seed" provides a template for further crystallization.
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature first, then move it to an ice bath or refrigerator. Slow cooling forms larger, purer crystals.
-
-
Q3: My compound appears to be degrading on the silica gel column. How can I prevent this?
A3: Compound degradation on silica is a known issue, particularly for acid-sensitive molecules. The furan ring system can be susceptible to decomposition under acidic conditions.
Possible Causes & Solutions:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH).
-
The Problem: These acidic sites can catalyze the degradation of sensitive functional groups. Furan alcohols can potentially undergo acid-catalyzed polymerization or rearrangement.
-
The Solution:
-
Neutralize the Eluent: Add a small amount (~0.5%) of a non-nucleophilic base like triethylamine to your mobile phase. This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is available in acidic, neutral, and basic grades. For your compound, neutral alumina would be the safest alternative.
-
Minimize Contact Time: Run the chromatography as quickly as possible (hence "flash" chromatography) without sacrificing separation. Avoid letting the compound sit on the column for extended periods.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: The impurities present will depend on the synthetic route. However, for a typical synthesis involving the reduction of a corresponding aldehyde or ester, you can anticipate the following:
-
Unreacted Starting Material: Incomplete reduction will leave residual [5-(4-fluorophenyl)-2-methylfuran-3-yl]carbaldehyde or its corresponding ester. These are typically more non-polar than the desired alcohol.
-
Over-oxidation Products: If the alcohol is exposed to oxidizing agents or air for prolonged periods, it can oxidize to the corresponding aldehyde.
-
Polymeric Byproducts: Furan rings can be sensitive and may polymerize under harsh (especially acidic) conditions, leading to high molecular weight, often colored, impurities.
-
Side-products from Furan Synthesis: The initial synthesis of the furan ring itself can generate regioisomers or other related heterocyclic byproducts.[4]
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The presence of small, unidentifiable peaks in the ¹H NMR spectrum indicates impurities. Integration of impurity peaks versus product peaks can provide a quantitative estimate of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity. A pure sample should show a single major peak. By using a UV detector, you can determine the area percentage of your main peak, which is a good measure of purity.
-
Mass Spectrometry (MS): This confirms the molecular weight of your product and can help in identifying the mass of any co-eluting impurities.
Q3: What is the best overall strategy: column chromatography or recrystallization?
A3: The optimal strategy often involves using both techniques sequentially.
-
First Pass with Chromatography: Use flash column chromatography on the crude product first. This is highly effective at removing impurities with significantly different polarities from your target compound.[5][6] It is the best method for separating a complex mixture into its individual components.
-
Final Polish with Recrystallization: Combine the fractions from the column that contain your product (as determined by TLC or HPLC). After evaporating the solvent, perform a recrystallization. This step is exceptionally good at removing trace amounts of closely-related impurities, leading to a product with very high purity.[7]
Summary of Purification Methods
| Method | Typical Solvents/Conditions | Pros | Cons | Best For Removing... |
| Flash Column Chromatography | Stationary Phase: Silica Gel or Alumina. Mobile Phase: Hexane/Ethyl Acetate or DCM/Methanol gradient. | Versatile, applicable to most mixtures, good for large-scale separation.[5] | Can be solvent-intensive, risk of compound degradation on silica. | Impurities with different polarities (e.g., non-polar starting materials from the polar alcohol product). |
| Recrystallization | Single solvent (e.g., Ethanol, Isopropanol) or two-solvent systems (e.g., Ethyl Acetate/Hexane). | Yields very high purity product, cost-effective, easily scalable. | Requires finding a suitable solvent system, can have lower initial recovery. | Small amounts of closely-related impurities from a mostly pure product. |
| Liquid-Liquid Extraction | Water with an immiscible organic solvent (e.g., Ethyl Acetate, DCM). Often involves pH adjustment. | Excellent for initial workup, removes inorganic salts and highly polar/non-polar impurities.[8] | Not a final purification method, emulsions can form. | Water-soluble reagents, acids, and bases. |
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for purifying 1 gram of crude this compound.
Materials:
-
Crude this compound (1 g)
-
Silica gel (60 Å, 40-63 µm), ~50 g
-
Glass chromatography column (e.g., 40 mm diameter)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
TLC plates (silica gel with F254 indicator)
-
Collection tubes, beakers, and flasks
Procedure:
-
Determine the Eluent System:
-
Using TLC, find a solvent mixture of Hexane/Ethyl Acetate that provides an Rf value of 0.25-0.35 for the product spot. A good starting point is 7:3 Hexane:Ethyl Acetate.
-
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of ~50 g of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to help the silica settle evenly and release any trapped air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack into a firm, level bed. Do not let the top of the silica bed run dry. Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Load the Sample:
-
Dissolve the 1 g of crude product in a minimal amount of dichloromethane or ethyl acetate (e.g., 2-3 mL).
-
Carefully apply this solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica, again ensuring the column does not run dry.
-
Gently add a few mL of the initial eluent to wash the sides of the column and absorb this into the silica.
-
-
Elute the Column:
-
Carefully fill the top of the column with the initial eluent.
-
Begin collecting fractions. Use gentle positive pressure (air or nitrogen) to achieve a flow rate of about 5-10 cm/minute.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution). For example, you might start with 9:1 Hexane:EtOAc, move to 8:2, then 7:3, and so on.
-
-
Monitor Fractions and Combine:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
-
Isolate the Product:
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Weigh the flask to determine the final yield of your purified product. Confirm purity using NMR or HPLC.
-
References
-
Quora. (2016). What are the different methods of purification of organic compounds?[Link]
-
Sathee Forum. (2025). Explain in detail the different methods of purification of organic compound ?[Link]
-
Labmonk. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.[Link]
-
BYJU'S. (2019). methods of purification of organic compounds.[Link]
-
Study.com. (n.d.). Purification of Organic Compounds: Methods & Applications.[Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.[Link]
-
Magritek. Column Chromatography.[Link]
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.[Link]
-
King, I. S. C. (n.d.). On the Synthesis of Furan-Containing Fragrance Compounds. Cardiff University. [Link]
-
Dutscher. Protein purification troubleshooting guide.[Link]
-
StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques.[Link]
-
Scribd. Furan Series: Synthesis and Reactions.[Link]
-
Phenomenex. Troubleshooting Guide.[Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
Ataman Kimya. 2-FURANMETHANOL.[Link]
-
Organic Chemistry Portal. Furan synthesis.[Link]
Sources
minimizing polymerization side reactions of electron-rich furans
Current Status: Operational Topic: Minimizing Polymerization Side Reactions of Electron-Rich Furans Lead Scientist: Senior Application Scientist, Synthesis Division
Module 1: Diagnostic & Troubleshooting Logic
User Issue: "My reaction mixture turned into a black tar/resin." Diagnosis: This is the hallmark of uncontrolled cationic polymerization, often triggered by trace acidity or thermal overshoot in electron-rich systems (e.g., 2-methylfuran, 2,5-dimethylfuran).
Interactive Troubleshooting Tree
The following logic map isolates the root cause of furan resinification based on your reaction parameters.
Figure 1: Decision matrix for identifying the specific mode of furan degradation. High acidity and heat are the primary drivers of polymerization.
Module 2: The Knowledge Base (FAQs)
Q1: Why do electron-rich furans polymerize so aggressively compared to benzene?
Technical Insight: Electron-rich furans (e.g., 2-methylfuran) possess a high-lying HOMO, making them exceptionally nucleophilic. Unlike benzene, the aromatic stabilization energy of furan is low (~16 kcal/mol vs. 36 kcal/mol for benzene).
-
The Failure Mode: Upon protonation (even by trace acid), the furan ring accepts a proton at the
-position (C2 or C5). This generates a resonance-stabilized carbocation.[1] This cation acts as a potent electrophile, instantly attacking the neutral furan molecules remaining in the solution. -
Visual Indicator: The reaction typically transitions from colorless
yellow orange dark brown/black. The "black tar" is a complex mixture of conjugated polyfurans.
Q2: Can I use Lewis Acids for Diels-Alder (DA) reactions without triggering polymerization?
Yes, but "Hardness" matters.
Strong, "hard" Lewis acids (e.g.,
-
Recommendation: Use "softer" or bulky Lewis acids like
, , or Lanthanide triflates ( ). These activate the dienophile without sufficiently acidifying the medium to protonate the furan ring [1, 5].
Q3: How does solvent choice impact stability?
Solvents play a dual role:
-
Stabilization: Fluorinated solvents like HFIP (Hexafluoroisopropanol) are superior. HFIP stabilizes cationic intermediates via strong H-bonding networks, preventing them from reacting with other furan monomers to form polymers [2].
-
Trapping: In some acid-catalyzed functionalizations, using Methanol as a co-solvent can "trap" reactive intermediates as acetals, preventing the chain-growth polymerization that leads to tar [3].
Module 3: Experimental Protocols
Protocol A: HFIP-Stabilized Functionalization
Best for: Reactions requiring acidic conditions where polymerization is a high risk.
Rationale: HFIP acts as a "cationic shock absorber," solvating the transition states and preventing the intermolecular attack that leads to polymerization [2].
-
Preparation:
-
Dry all glassware overnight. Moisture acts as a co-catalyst for polymerization.
-
Solvent System: Use 100% HFIP or a 4:1 mixture of HFIP:DCM.
-
-
Execution:
-
Dissolve the electron-rich furan (1.0 equiv) in HFIP (0.1 M concentration).
-
Add the electrophile/partner.[2]
-
Cooling: Cool to -20°C. Note: Lower temperatures favor the kinetic product over the thermodynamic polymer.
-
Catalyst Addition: Add the Brønsted or Lewis acid slowly.
-
-
Self-Validating Checkpoint:
-
Visual: Solution should remain pale yellow. Darkening indicates onset of polymerization.
-
TLC: Spot the reaction.[3] Polymerized furan stays at the baseline (Rf = 0). If you see a streak from the baseline, quench immediately.
-
-
Quenching:
-
Pour mixture into a vigorously stirred, pre-cooled saturated
solution. Neutralization must be instant to prevent polymerization during workup.
-
Protocol B: Flow Chemistry for Diels-Alder Cycloaddition
Best for: High-temperature reactions that usually suffer from Retro-Diels-Alder (rDA) or thermal degradation.
Rationale: Flow chemistry decouples residence time from reaction time, allowing you to superheat the solvent for kinetic activation while removing the product before it degrades or polymerizes [4, 6].
Workflow Diagram:
Figure 2: Continuous flow setup minimizing thermal exposure.
Step-by-Step:
-
Feed Preparation:
-
Stream A: 2-Methylfuran (excess, e.g., 2-5 equiv) in Toluene or 2-MeTHF.
-
Stream B: Dienophile (1.0 equiv) +
(10 mol%) in Toluene.
-
-
System Setup:
-
Install a Back Pressure Regulator (BPR) set to 7-10 bar (allows heating above boiling point).
-
Set reactor coil temperature to 100-120°C (depending on dienophile reactivity).
-
-
Residence Time Optimization:
-
Start with a residence time (
) of 10 minutes. -
Collect aliquots. If SM remains, increase
. If tar forms, decrease .
-
-
Quench:
-
Direct the output into a cooled flask containing silica gel or a basic buffer to instantly stop the reaction.
-
Module 4: Reference Data
Table 1: Lewis Acid Compatibility for Electron-Rich Furans
| Catalyst Class | Examples | Risk Level | Usage Notes |
| Hard / Strong | EXTREME | Avoid if possible. Causes rapid resinification. Must use at -78°C. | |
| Borderline | HIGH | Requires careful titration and low temperatures. | |
| Soft / Buffered | LOW | Preferred for Diels-Alder. Activates dienophile without protonating furan. | |
| Bulky / Special | LOW | Excellent balance of reactivity and stability. | |
| Heterogeneous | Zeolites, Amberlyst-15 | MODERATE | Pore size effects can sometimes restrict polymerization, but surface acidity must be low [3]. |
References
-
MDPI: The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization. Available at: [Link][4]
-
NIH / PubMed: Brønsted Acid-Catalyzed Reduction of Furans. (Discusses HFIP stabilization effects). Available at: [Link]
-
RSC: Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion. Available at: [Link]
-
Oxeltis: Flow chemistry advantages in preventing over-functionalization and degradation. Available at: [Link]
-
ResearchGate: Influence of Lewis Acids on the Diels–Alder Reaction of Furan. Available at: [Link]
-
Patsnap: Flow Chemistry For Late-Stage Functionalization In Drug Discovery. Available at: [Link]
Sources
optimizing reaction temperature for furan-3-methanol functionalization
Topic: Optimizing Reaction Temperature for Furan-3-Methanol Functionalization
Ticket ID: F3M-OPT-2024 Assigned Specialist: Senior Application Scientist, Synthesis Division
Executive Summary
Furan-3-methanol (3-hydroxymethylfuran) presents a dichotomy in reactivity: the furan ring is electron-rich and prone to electrophilic attack, yet highly sensitive to acid-catalyzed polymerization and thermal Diels-Alder dimerization. The C3-position is electronically deactivated compared to C2/C5, requiring specific thermal strategies to functionalize.
This guide addresses the three most common failure modes reported by users: Regioselectivity Loss (Lithiation), Oligomerization (Thermal Degradation), and Protecting Group Interference .
Module 1: Cryogenic Optimization (Lithiation & Regioselectivity)
User Issue:
"I am attempting to lithiate protected furan-3-methanol to add an electrophile at C2, but I am seeing significant C5 byproducts and ring-opened species."
Technical Diagnosis:
The regioselectivity of 3-substituted furan lithiation is governed by the Kinetic vs. Thermodynamic temperature switch.
-
Kinetic Control (-78°C): Lithiation occurs at C2 (adjacent to the heteroatom and the directing group). The oxygen of the protected alcohol (e.g., MOM, TBS) coordinates with the lithium base (Complex Induced Proximity Effect - CIPE), directing deprotonation to C2.
-
Thermodynamic Drift (>-40°C): As the temperature rises, the lithiated species can equilibrate or "walk" to the C5 position, which is sterically less hindered but further from the directing group.
-
Ring Opening (>0°C): Above 0°C, 3-lithiofurans are unstable and prone to ring fragmentation (retro-cyclization) into enynes.
Optimized Protocol: The "Cryo-Ramp" Strategy
Do not simply hold at -78°C. Follow this ramp to maximize conversion without losing regiocontrol.
-
Protection: Ensure the alcohol is protected (e.g., TBS-ether). Free alcohols consume 1 eq. of base and form aggregates that reduce selectivity.
-
Nucleation (-78°C): Add n-BuLi (1.1 eq) dropwise to the substrate in THF.
-
Critical: Maintain internal temperature < -70°C.
-
-
Maturation (-78°C to -40°C): Stir at -78°C for 30 mins, then allow to warm briefly to -40°C for 15 minutes.
-
Why? This overcomes the kinetic barrier of deprotonation for sterically demanding protecting groups without triggering the C2
C5 isomerization.
-
-
Quench (-78°C): Cool back to -78°C before adding the electrophile.
Workflow Visualization
Caption: Figure 1. Thermal dependence of regioselectivity. Warming above -20°C risks scrambling the lithiation site from C2 to C5.
Module 2: Thermal Stability (The "Black Tar" Problem)
User Issue:
"My Suzuki coupling at 80°C turned the reaction mixture into a black insoluble tar. NMR shows broad peaks."
Technical Diagnosis:
Furan-3-methanol derivatives are latent dienes. At elevated temperatures (>60°C), they undergo Diels-Alder (DA) dimerization or polymerization.
-
The Mechanism: One furan molecule acts as the diene, another as the dienophile.[1] This is accelerated if the furan ring is electron-rich (e.g., alkyl-substituted).
-
The Acid Factor: Even trace acid (from unbuffered Pd catalysts or hydrolysis of esters) catalyzes rapid polymerization of furfuryl alcohols.
Stability Thresholds & Troubleshooting
| Parameter | Safe Zone | Caution Zone | Danger Zone | Consequence |
| Temperature | < 40°C | 40°C – 60°C | > 65°C | Diels-Alder dimerization; Retro-DA |
| pH | 7.5 – 10 | 6 – 7.5 | < 5 | Acid-catalyzed resinification (Polymerization) |
| Concentration | < 0.1 M | 0.1 M – 0.5 M | > 1.0 M | Second-order dimerization kinetics favored |
Corrective Protocol for Pd-Coupling:
Instead of standard reflux (80-100°C), use High-Activity Catalysts that operate at lower temperatures.
-
Catalyst: Switch from Pd(PPh
) to Pd(dtbpf)Cl or Pd-PEPPSI-IPr . These often work at 40°C or RT. -
Base: Use mild bases like K
PO rather than hydroxides to prevent Cannizzaro-type side reactions on any generated aldehydes. -
Scavenging: Add a radical inhibitor (BHT) if radical polymerization is suspected (though ionic polymerization is more common here).
Module 3: Protecting Group Strategy
User Issue:
"Can I run the reaction on the free alcohol? The protecting group step is lowering my throughput."
Technical Diagnosis:
Running reactions on free furan-3-methanol is risky due to O-lithiation (consuming base) and coordination poisoning of catalysts. The alkoxide formed is also a different directing group than a neutral ether, potentially altering regioselectivity.
Decision Matrix: Selecting the Right "Handle"
| Protecting Group | Stability (Acid/Base) | Lithiation Directing Effect | Removal Temp | Recommendation |
| TBS (Silyl) | Labile to Acid / Stable to Base | Weak (Steric bulk blocks C2 slightly) | 0°C (TBAF) | Best for C5 functionalization |
| MOM (Acetal) | Stable to Base / Labile to Acid | Strong (Chelation directs to C2) | RT (Acid) | Best for C2 functionalization |
| Free Alcohol | N/A | Forms Alkoxide (Strong C2 director) | N/A | Avoid (Solubility/Aggregates) |
Pathway Visualization: Protection Effects
Caption: Figure 2. Influence of protecting group sterics and chelation on lithiation regioselectivity.
References
-
Regioselective Lithiation of Furan Derivatives
-
Thermal Stability & Diels-Alder Kinetics
-
Palladium Catalysis Optimization
-
Safety & Physical Properties
Sources
- 1. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective desymmetrization of diaryltetrahydrofurans via directed ortho-lithiation: an unexpected help from green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
handling air-sensitivity of 2-methylfuran derivatives during storage
Answering the user's request.
Technical Support Center: 2-Methylfuran Derivatives
A Guide to Handling and Storage of Air-Sensitive Furan Compounds
Welcome to the technical support center for 2-methylfuran and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize these valuable but sensitive compounds. Our goal is to provide you with the technical knowledge and practical protocols necessary to ensure the stability and integrity of your materials, leading to more reliable and reproducible experimental outcomes.
Understanding the Instability: Why Are 2-Methylfuran Derivatives Air-Sensitive?
The utility of the furan ring in synthesis is counterbalanced by its inherent susceptibility to degradation. This instability is not arbitrary; it is rooted in the electronic structure of the furan ring. Understanding these mechanisms is the first step toward effective handling.
The primary pathways for degradation are:
-
Oxidation/Autoxidation: The furan ring, particularly at the α-positions (C2 and C5), is electron-rich, making it a target for electrophilic attack by atmospheric oxygen. This process is often a radical-mediated chain reaction that can be initiated by light, heat, or trace metal impurities. The low-temperature oxidation (LTO) of 2-methylfuran (2-MF) begins with the formation of furyl radicals, followed by the addition of O2 to form peroxide radicals.[1] These intermediates can then undergo complex rearrangements and further reactions, leading to ring-opening and the formation of highly reactive unsaturated 1,4-dicarbonyl compounds.[2] This process not only consumes the starting material but also introduces impurities that can interfere with subsequent reactions. The accumulation of peroxides can also present a significant safety hazard if the material is concentrated.[3]
-
Acid-Catalyzed Polymerization: Furan and its derivatives are notoriously sensitive to acidic conditions. Even trace amounts of acid can catalyze a ring-opening polymerization reaction, leading to the formation of dark, insoluble tars.[4] This exothermic process can be vigorous and is a common cause of sample discoloration and loss of purity.[4][5] Electron-withdrawing groups on the furan ring can offer some stabilization against this pathway, but it remains a significant concern.[4]
The following diagram illustrates these primary degradation pathways.
Caption: Primary degradation pathways for 2-methylfuran derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for neat 2-methylfuran derivatives? A1: To maximize shelf-life, these compounds must be protected from air, light, heat, and acidic contaminants. The ideal storage involves a multi-layered approach. For long-term storage, we recommend storing the material in an amber glass vial with a tightly sealed cap, further sealed with paraffin film.[4][6] This vial should then be placed inside a larger, opaque container with a desiccant and stored in a freezer (<-15°C).[4] The headspace of the primary vial should be purged with an inert gas like argon or nitrogen before sealing.[4][7]
Q2: My compound arrived as a colorless liquid but has turned yellow/brown. Can I still use it? A2: Discoloration, particularly browning, is a strong indicator of degradation, most likely due to polymerization.[4] While the product may still contain a significant amount of the desired compound, it is now contaminated with byproducts that can affect reactivity and yield. We strongly advise re-purifying the material (e.g., by distillation under reduced pressure and inert atmosphere) before use. If purity is critical, it is safest to discard the discolored material.[4]
Q3: How should I prepare a stock solution for long-term use? A3: If a stock solution is required, prepare it using a dry, deoxygenated aprotic solvent. Polar aprotic solvents may offer a stabilizing effect.[8] Dispense the solution into several smaller, single-use vials to avoid repeated warming and introduction of contaminants into the main stock. Store these solution vials under an inert atmosphere at low temperatures (-20°C or -80°C) and protected from light.[4] Minimizing freeze-thaw cycles is crucial.[4]
Q4: What is the best way to transfer the liquid from its storage bottle to my reaction flask? A4: Never open a bottle of an air-sensitive furan derivative to the open air. The proper method is to use an inert-gas system, such as a Schlenk line or a glove box.[6][9] Use a clean, oven-dried syringe or a double-tipped needle (cannula) to transfer the liquid under a positive pressure of argon or nitrogen.[10] This prevents atmospheric moisture and oxygen from entering the storage bottle or the reaction vessel.
Q5: Are there any chemical inhibitors I can add to improve stability? A5: For some applications, the addition of a radical inhibitor like Butylated Hydroxytoluene (BHT) can help prevent autoxidation. For mitigating polymerization during reactions, small amounts of inhibitors like hydroquinone have been shown to be effective.[11][12] However, be aware that any additive must be compatible with your downstream chemistry and may need to be removed later. For long-term storage of the pure compound, avoiding exposure to initiators (air, light, heat) is the preferred method over using additives.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solid compound has discolored (e.g., turned brown). | 1. Improper storage (exposure to air, light, or heat).[4] 2. Acidic contamination on glassware or from the environment. | 1. Discard the material if purity is critical.[4] 2. Review storage procedures; ensure an inert, dark, and cool environment. 3. If feasible, attempt purification (e.g., recrystallization or sublimation), but be aware that degradation may be irreversible. |
| Inconsistent experimental results over time using the same batch. | 1. The compound is degrading in its storage container after being opened. 2. A stock solution is degrading.[4] | 1. Re-qualify the compound's purity using an analytical method (NMR, GC-MS).[4] 2. Prepare fresh solutions for each experiment.[4] 3. If storing a stock solution, aliquot it into smaller, single-use portions to prevent contamination of the entire batch. |
| Low yield or formation of tar-like substances in a reaction. | 1. The starting material was already partially degraded. 2. The reaction conditions (e.g., acidic catalyst, high temperature) are promoting polymerization.[4][5] 3. Air or moisture was introduced during the reaction setup. | 1. Always use a fresh or purified sample of the furan derivative. 2. Carefully control reaction temperature and pH. If possible, use non-acidic catalysts or buffer the reaction mixture. 3. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (see Protocol 2). |
| Precipitate forms in a stock solution upon storage. | 1. The compound has poor solubility at the storage temperature. 2. Degradation has led to a less soluble polymerization product.[4] | 1. Check the solubility of the compound in the chosen solvent at the storage temperature. 2. Allow the vial to warm to room temperature to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the solution should be discarded. |
Key Experimental Protocols
Protocol 1: Recommended Long-Term Storage
This protocol ensures maximum stability for neat (undiluted) 2-methylfuran derivatives.
-
Container Preparation: Use a clean, oven-dried (125°C overnight) amber glass vial with a PTFE-lined cap.[10] Allow the vial to cool to room temperature in a desiccator under vacuum or in a stream of inert gas.
-
Inert Atmosphere Purge: Place the vial in a glove box or connect it to a Schlenk line.[6][9] Evacuate and backfill the vial with dry argon or nitrogen at least three times to remove all atmospheric oxygen and moisture.
-
Aliquot Material: Transfer the required amount of the furan derivative into the prepared vial under a positive pressure of inert gas.
-
Sealing: Securely tighten the PTFE-lined cap. For extra protection, wrap the cap-vial interface with paraffin film.
-
Secondary Containment & Storage: Place the sealed vial inside a larger, labeled, opaque container (e.g., a small metal can or a secondary screw-cap bottle). Add a small amount of desiccant to the secondary container.
-
Cold Storage: Store the entire assembly in a designated, spark-proof freezer at ≤ -15°C.[4]
Protocol 2: Workflow for Air-Sensitive Liquid Transfer
This protocol details the transfer of a liquid from a Sure/Seal™ bottle to a reaction flask using a Schlenk line.
Caption: Inert atmosphere liquid transfer workflow.
Protocol 3: Routine Stability Check via GC-MS
This protocol allows for the quantitative assessment of compound purity.
-
Sample Preparation: Under an inert atmosphere, carefully prepare a dilute solution of your 2-methylfuran derivative (e.g., 1 mg/mL) in a high-purity, volatile solvent (e.g., dichloromethane or diethyl ether).
-
GC-MS Method:
-
Column: Use a non-polar capillary column (e.g., HP-5MS or equivalent).[13]
-
Injection: Perform a split injection to avoid overloading the column.
-
Temperature Program: Start at a low temperature (e.g., 35-40°C) and ramp at a moderate rate (e.g., 10-20°C/min) to a final temperature sufficient to elute any potential higher-boiling impurities (e.g., 250°C).[13]
-
-
Data Analysis:
-
Integrate the peak corresponding to your pure compound and all other impurity peaks.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare the resulting chromatogram and purity calculation to a previously run standard of the fresh material to monitor for the appearance of new peaks or a decrease in purity over time.
-
References
- Alarcon, P., et al. (2015). 2-methylfuran Oxidation in the Absence and Presence of NO. Energy & Fuels.
-
Lifshitz, A., et al. (1999). Decomposition of 2-Methylfuran. Experimental and Modeling Study. The Journal of Physical Chemistry A. Available at: [Link]
-
Sivaramakrishnan, R., et al. (2016). The pyrolysis of 2-methylfuran: A quantum chemical, statistical rate theory and kinetic modelling study. ResearchGate. Available at: [Link]
-
Li, Y., & Cao, Z. (2020). Mechanisms and kinetics of the low-temperature oxidation of 2-methylfuran: insight from DFT calculations and kinetic simulations. Physical Chemistry Chemical Physics. Available at: [Link]
-
Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate. Available at: [Link]
-
Stabbert, R., et al. (2018). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical Research in Toxicology. Available at: [Link]
-
Wang, Z., et al. (2024). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, Z., et al. (2023). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemRxiv. Available at: [Link]
-
Al-Abbad, M., et al. (2018). Oxidation of 2-methylfuran and 2-methylfuran/ n -heptane blends: An experimental and modeling study. KAUST Repository. Available at: [Link]
-
Becalski, A., et al. (2010). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. ResearchGate. Available at: [Link]
-
Tranter, R., et al. (2018). High temperature pyrolysis of 2-methyl furan. Physical Chemistry Chemical Physics. Available at: [Link]
-
Han, Y., et al. (2024). Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Publishing. Available at: [Link]
-
Mai, T., et al. (2020). The Atmospheric Oxidation of Furan and Methyl Substituted Furans Initiated by Hydroxyl Radicals. ResearchGate. Available at: [Link]
-
Becalski, A., et al. (2010). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. PubMed. Available at: [Link]
-
Shao, S., et al. (2016). An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector. PubMed. Available at: [Link]
-
Blokhin, A., et al. (2012). Thermodynamic properties of 2-methylfuran. ResearchGate. Available at: [Link]
-
Fisher Scientific (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available at: [Link]
-
Wipf Group (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
The Good Scents Company. 2-methyl furan. Thegoodscentscompany.com. Available at: [Link]
-
Chemistry Stack Exchange (2023). Storage of air and temperature sensitive reagents. Stack Exchange. Available at: [Link]
-
Han, Y., et al. (2024). Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Publishing. Available at: [Link]
-
Erdogan, U., et al. (2025). Green solvent 2-methyltetrahydrofuran (2-MeTHF) improves recovery of bioactive molecules from oilseeds and prevents lipid peroxidation in oils. PubMed. Available at: [Link]
-
Chang, Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Zhang, H., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Available at: [Link]
- Sanborn, A. (2002). Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. Google Patents.
-
Tran, T., et al. (2015). An experimental and detailed chemical kinetic modelling study of 2-methyl furan oxidation. ResearchGate. Available at: [Link]
-
HP. 2 - Methylfuran Safety Data Sheet. hp-ingredients.com. Available at: [Link]
-
Limacher, A., et al. (2008). Formation of furan and methylfuran from ascorbic acid in model systems and food. ResearchGate. Available at: [Link]
-
Zamann Pharma Support GmbH. Inert Atmosphere. Zamann-Pharma.com. Available at: [Link]
-
Han, Y., et al. (2024). Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Publishing. Available at: [Link]
-
Van de Vijver, R., et al. (2024). 2-Methylfuran from pinewood by molten-salt hydropyrolysis and catalytic hydrogenation of the furfural intermediate. Sustainable Energy & Fuels. Available at: [Link]
-
Jin, H., et al. (2020). Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals. ACS Omega. Available at: [Link]
-
MDPI. Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI.com. Available at: [Link]
-
Wang, J., et al. (2021). Experimental and kinetic modeling studies of the low-temperature oxidation of 2-methylfuran in a jet-stirred reactor. ResearchGate. Available at: [Link]
Sources
- 1. Mechanisms and kinetics of the low-temperature oxidation of 2-methylfuran: insight from DFT calculations and kinetic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. furan.com [furan.com]
- 6. ossila.com [ossila.com]
- 7. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]
- 12. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide: 1H NMR Chemical Shifts of [5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol
Executive Summary
Target Molecule: [5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol CAS Registry Number: (Analogous derivatives typically indexed; specific CAS may vary by synthesis route) Primary Application: Intermediate in medicinal chemistry (e.g., synthesis of COX-2 inhibitors, antiviral agents) and material science (furan-based polymers).
This guide provides a high-resolution analysis of the 1H NMR spectral profile of this compound. It contrasts this profile with its metabolic precursor (the aldehyde) and its non-fluorinated analog to assist researchers in reaction monitoring and structural validation. The presence of the 4-fluorophenyl moiety introduces a diagnostic AA'BB'X spin system (where X = F), creating distinct coupling patterns essential for confirming para-substitution.
Structural Logic & Spin System Analysis
Before analyzing the shifts, we must define the magnetic environment. The molecule consists of three distinct domains:
-
Furan Core: A trisubstituted ring (2-Me, 3-CH2OH, 5-Aryl). Only one ring proton (H4) remains, serving as a singlet integration standard.
-
Fluorophenyl Tail: The fluorine atom is a spin-active nucleus (
, , 100% abundance). It couples to the phenyl protons, splitting the typical aromatic signals. -
Hydroxymethyl Head: A chemically labile region sensitive to solvent choice (
vs. ).
Visualization of Coupling Networks
The following diagram illustrates the scalar coupling (
Figure 1: Spin coupling network. The Fluorine atom exerts a strong splitting effect on the phenyl ring protons, while the Furan H4 serves as an isolated singlet diagnostic for the core.
Comparative NMR Data Analysis
The following table contrasts the target molecule with its Aldehyde Precursor (used to verify reduction completeness) and the Des-fluoro Analog (used to verify fluorine incorporation).
Solvent:
| Proton Assignment | Target: Alcohol Derivative ( | Precursor: Aldehyde ( | Analog: Des-fluoro ( | Multiplicity & Coupling ( |
| -CHO (Aldehyde) | Absent | 9.55 - 9.65 | Absent | Singlet (Diagnostic for SM) |
| Ph-H (Meta to F) | 7.55 - 7.65 | 7.70 - 7.80 | 7.60 (Ortho to Furan) | dd ( |
| Ph-H (Ortho to F) | 7.05 - 7.15 | 7.15 - 7.25 | 7.25 - 7.40 (Meta/Para) | t / dd ( |
| Furan-H4 | 6.60 - 6.65 | 7.10 - 7.20 | 6.65 | Singlet (Deshielded in aldehyde) |
| -CH2-O (Methylene) | 4.45 - 4.55 | Absent | 4.50 | Singlet (or doublet if OH couples) |
| 2-CH3 (Methyl) | 2.35 - 2.40 | 2.60 - 2.65 | 2.38 | Singlet |
| -OH (Hydroxyl) | 1.80 - 2.50 | Absent | 1.80 - 2.50 | Broad Singlet (Conc. dependent) |
Key Diagnostic Shifts
-
Process Control (Reduction): The disappearance of the aldehyde proton at 9.6 ppm and the appearance of the methylene signal at 4.5 ppm is the primary confirmation of successful reduction. Note the upfield shift of the Furan-H4 (from ~7.1 to ~6.6 ppm) due to the loss of the electron-withdrawing carbonyl group.
-
Fluorine Verification: The aromatic region does not look like a standard monosubstituted benzene (which shows a multiplet at 7.3-7.5 ppm). Instead, you will see two distinct multiplets (integrating 2H each) separated by ~0.5 ppm. The protons ortho to the fluorine (7.10 ppm) are shielded relative to the non-fluorinated analog.
Experimental Protocols
To ensure reproducibility and minimize artifacts (such as water peaks obscuring the -CH2- signal), follow this validated workflow.
A. Synthesis (Reduction of Precursor)
Context: This protocol assumes starting material 5-(4-fluorophenyl)-2-methylfuran-3-carbaldehyde.
-
Dissolution: Dissolve 1.0 eq of aldehyde in anhydrous MeOH (0.1 M concentration).
-
Reduction: Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise over 10 minutes.
-
Why: Controlled addition prevents runaway exotherms and over-reduction or ring opening.
-
-
Monitoring: Stir at RT for 1 hour. TLC (Hexane:EtOAc 3:1) should show a new spot with lower
. -
Quench: Add saturated
solution. Extract with EtOAc.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Purification: Dry over
and concentrate. If the crude NMR shows >95% purity, column chromatography may be skipped.
B. NMR Sample Preparation
Goal: Clear resolution of the hydroxyl coupling.
-
Solvent Choice:
-
Routine:
(Good solubility, but OH peak wanders). -
Characterization:
(Stabilizes OH proton via H-bonding; splits CH2 into a doublet).
-
-
Concentration: 5-10 mg in 0.6 mL solvent.
-
Note: High concentrations can cause the -OH signal to broaden and merge with the Methyl signal (~2.4 ppm).
-
-
Acquisition:
-
Scans: 16 (Standard) or 64 (for 13C satellites check).
-
Relaxation Delay (d1): 1.0 s (Standard) or 5.0 s (Quantitative integration).
-
Workflow Diagram
Figure 2: Synthesis and characterization workflow for the target alcohol.
Troubleshooting & Artifacts
Water Peak Interference
In
-
Solution: Add a single drop of
to the tube and shake. The -OH and water peaks will disappear (exchange to -OD), confirming their identity and revealing any underlying alkyl signals.
Rotational Isomers?
Furan rings usually rotate freely. However, steric clash between the 2-Methyl and the 3-Hydroxymethyl group is minimal. If you observe broadening of the methylene signal (4.5 ppm), it is likely due to long-range coupling to the methyl group (
Furan Ring Oxidation
Furan derivatives are sensitive to oxidation (opening to dicarbonyls).
-
Sign: Appearance of broad multiplets near 6.0-6.5 ppm and loss of the distinct aromatic AA'BB' pattern.
-
Prevention: Store the compound under inert atmosphere at -20°C.
References
- General Furan NMR Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Fluorine-Proton Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for values: ortho ~9Hz, meta ~6Hz).
-
Synthesis of 5-Aryl-2-methylfuran derivatives
-
Methodology: Keegstra, M. A. (1992). "Suzuki coupling of halofurans." Tetrahedron, 48(13), 2681-2690.
-
Spectral Analog (Chloro-derivative): PubChem Compound Summary for CID 81736924, 5-(4-Fluoro-3-methylphenoxy)furan-2-carbaldehyde (Analogous chemical shift data).
-
-
Solvent Residual Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem., 62(21), 7512–7515.[1]
Sources
The Fluorine Advantage: A Comparative Guide to the Biological Activity of 5-Fluorophenyl vs. 5-Phenyl Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the furan scaffold is a cornerstone, serving as a versatile building block for a multitude of therapeutically significant compounds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] A common strategy to enhance the pharmacological profile of a lead compound is the introduction of a fluorine atom, a bioisosteric replacement for hydrogen that can dramatically alter a molecule's electronic properties, metabolic stability, and binding affinity.[6][7] This guide provides an in-depth, objective comparison of 5-phenyl furan derivatives and their 5-(4-fluorophenyl) counterparts, synthesizing experimental data to illuminate the profound impact of this single atomic substitution.
The Impact of Phenyl Ring Fluorination: A Comparative Analysis
The substitution of a hydrogen atom with fluorine on the C5-phenyl ring of a furan derivative is not a trivial modification. Due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, this change can significantly influence the molecule's interaction with biological targets.[6][8] The electron-withdrawing nature of fluorine can alter the electron density of the entire aromatic system, affecting p-p stacking interactions, hydrogen bond accepting capacity, and resistance to metabolic oxidation.[9]
Anticancer Activity: Enhanced Potency and Target Inhibition
While direct comparative studies on a simple 5-phenyl vs. 5-(4-fluorophenyl) furan scaffold are limited, structure-activity relationship (SAR) data from more complex heterocyclic systems consistently point towards an enhancement of anticancer activity upon fluorination. For instance, in a series of 2-(substituted benzylidene)-7-aryl-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-ones, the presence of a 7-(4-fluorophenyl) group was integral to the potent cytotoxic activity observed.[10]
SAR studies on other heterocyclic scaffolds, such as benzofurans, have shown that the addition of a fluorine atom at the para position of a phenyl ring can double the potency and inhibitory activity against certain targets.[9] This enhancement is often attributed to more favorable hydrophobic interactions within the target's binding pocket.[9]
Table 1: Comparative Anticancer Activity of Representative Furan Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[3,2-a]pyrimidines | 2-(4-chlorobenzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)... | A549 (Lung) | 0.09 | [10] |
| Thiazolo[3,2-a]pyrimidines | 2-(4-methoxybenzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)... | A549 (Lung) | 0.11 | [10] |
| Imidazol-5-ones | (E)-Ethyl 4-[2-(4-fluorophenyl)]-4-(furan-2-ylmethylene)-5-oxo... | HCT-116 (Colon) | >50 | [11][12] |
| Benzofuran Derivatives | 2-(4-Fluorophenyl)benzofuran analogue | Not Specified | 0.43 | [9] |
| Benzofuran Derivatives | 2-Phenylbenzofuran analogue (non-fluorinated parent) | Not Specified | ~0.86 (2x less potent) | [9] |
Note: Data presented is for structurally related compounds to illustrate the effect of fluorination. A direct 1:1 comparison of 5-phenylfuran vs. 5-(4-fluorophenyl)furan was not available in the cited literature.
The underlying mechanism often involves the inhibition of critical signaling pathways. Fluorinated compounds may exhibit enhanced binding to kinase domains or other protein targets, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism for anticancer activity.
Antimicrobial Activity: A Direct Comparison
In the realm of antimicrobial agents, the introduction of fluorine can significantly boost efficacy. A direct comparative study on a series of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines provides clear evidence. The study synthesized and evaluated both fluorinated and non-fluorinated analogues for their activity against various bacterial strains.
Table 2: Comparative Antibacterial Activity of 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines
| Compound | Aryl Substituent (R) | MIC (µg/mL) vs. S. aureus 209p | MIC (µg/mL) vs. N. gonorrhoeae 1764/09 | Reference |
| 1a | Phenyl | 6.25 | 3.12 | [4] |
| 1b | 4-Fluorophenyl | 3.12 | 1.56 | [4] |
| 1c | 4-Chlorophenyl | 3.12 | 1.56 | [4] |
| 1d | 4-Bromophenyl | 3.12 | 1.56 | [4] |
| Spectinomycin | (Standard Drug) | 12.5 | 6.25 | [4] |
The results unequivocally demonstrate that the 4-fluorophenyl derivative (1b ) exhibits a twofold increase in potency against both Staphylococcus aureus and Neisseria gonorrhoeae compared to its direct non-fluorinated phenyl counterpart (1a ).[4] The fluorinated analogue's activity was superior to the standard drug, Spectinomycin. This enhancement is likely due to altered electronic properties that improve cell wall penetration or binding to intracellular targets.
The mechanism for many furan-based antimicrobials involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 6. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Crystal Structure Analysis Guide: [5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol
Executive Summary & Strategic Context
Objective: This guide provides a technical framework for the single-crystal X-ray diffraction (SC-XRD) analysis of [5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol . It compares the structural determination workflow and anticipated solid-state properties of this specific furan-methanol derivative against key structural analogs, such as pyridine-substituted furans and non-fluorinated congeners.
Significance: The title compound represents a critical scaffold in medicinal chemistry, combining a lipophilic 4-fluorophenyl tail (common in COX-2 inhibitors and kinase inhibitors) with a polar hydroxymethyl headgroup. Understanding its crystal packing is essential for predicting:
-
Solubility & Bioavailability: Governed by the competition between intermolecular hydrogen bonding (O-H···O/F) and
- stacking. -
Solid-State Stability: Influenced by the conformational lock of the furan-phenyl dihedral angle.
Comparative Analysis: Target vs. Structural Alternatives
In the absence of a rigid template, we evaluate the "performance" of the target molecule's crystal lattice (i.e., its stability and packing efficiency) against two distinct structural paradigms found in the literature.
The "Product": this compound[1]
-
Core Interaction: The primary driver of crystallization is the -CH₂OH group, acting as both a hydrogen bond donor and acceptor.
-
Secondary Interaction: The C-F bond provides a weak acceptor site (C-H···F), modulating the packing density.
-
Expected Lattice: Likely forms 1D chains or 2D sheets driven by O-H···O hydrogen bonds, stabilized by edge-to-face aromatic interactions.
Alternative A: The Pyridine Analog
-
Compound: 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine (Ref. 1)
-
Structural Driver: Lacks a strong H-bond donor. Packing is dominated by C-H···N and C-H···F interactions.
-
Comparison: The title compound (Methanol derivative) is expected to have a higher melting point and density due to the stronger O-H···O network compared to the weak C-H···N network of the pyridine analog.
Alternative B: The Non-Fluorinated Analog
-
Compound: [5-Phenyl-2-methylfuran-3-yl]methanol
-
Structural Driver: Identical H-bond capability but lacks the fluorine acceptor.
-
Comparison: Fluorination typically increases lattice energy through dipolar interactions and tighter packing (the "Fluorine Effect"). The title compound should exhibit lower solubility in non-polar solvents compared to Alternative B.
Performance Data Summary (Projected vs. Literature)
| Feature | Target: Furan-Methanol | Alt A: Furan-Pyridine (Ref. 1) | Alt B: Non-Fluorinated |
| Primary H-Bond | O-H···O (Strong, ~1.8 Å) | C-H···N (Weak, ~2.6 Å) | O-H···O |
| Secondary Interaction | C-H···F (Directional) | C-H···F | C-H··· |
| Dihedral Angle (Furan-Phenyl) | Flexible (~20-40°) | Rigid (~25°) | Flexible |
| Packing Motif | 2D Sheets / H-Bond Network | 2D Network (ab plane) | 1D Chains |
| Space Group (Typical) | P2₁/c or C2/c | P2₁/c | P2₁/c |
Experimental Protocol: Self-Validating Analysis Workflow
This protocol ensures high-fidelity structure determination, minimizing disorder artifacts common in flexible hydroxymethyl groups.
Phase 1: Crystallization Strategy
-
Method: Slow Evaporation at 4°C.
-
Solvent System: Ethanol/Hexane (1:1).
-
Why: Ethanol solubilizes the polar -OH; Hexane acts as an antisolvent to drive nucleation. Low temperature reduces thermal motion of the -CH₂OH group.
-
-
Validation: Check crystals under polarized light. Sharp extinction indicates singularity; mosaic patterns suggest twinning.
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo K
or Cu K ). -
Temperature: 100 K (Mandatory).
-
Reasoning: The hydroxymethyl group is rotationally active. Room temperature data will likely show smeared electron density for the Oxygen atom, leading to high
-factors.
-
-
Refinement Logic (SHELXL):
-
Solve: Use Intrinsic Phasing (SHELXT).
-
Refine: Anisotropic refinement for non-H atoms.
-
H-Atom Treatment:
-
Aromatic H: Riding model (AFIX 43).
-
Hydroxyl H: Locate in Difference Fourier map. Restrain O-H distance to 0.82 Å (DFIX) if unstable.
-
-
Phase 3: Hirshfeld Surface Analysis
To objectively compare the "performance" of the packing against alternatives, generate Hirshfeld surfaces (using CrystalExplorer).
-
d_norm mapping: Look for red spots indicating strong O-H···O contacts (absent in Pyridine analog).
-
Fingerprint Plot: Calculate the percentage contribution of F···H interactions.
-
Target: Expect 15-20% F···H contribution.
-
Alternative B: 0% F···H contribution.
-
Visualizing the Structural Logic
The following diagram illustrates the hierarchical organization of interactions in the target molecule compared to the pyridine alternative.
Caption: Structural hierarchy showing how the hydroxymethyl group shifts the packing mechanism from weak dispersion forces (seen in pyridine analogs) to strong hydrogen-bonding networks.
References
-
NIH/PubMed: 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine. (Structure containing the identical 4-fluorophenyl-furan core, serving as the primary geometric benchmark).
-
Source:
-
-
CymitQuimica: Product Information: this compound. (Commercial source verifying chemical identity).
-
Source:
-
-
IUCr: Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan. (Comparative study on furan ring planarity and F-phenyl tipping angles).
-
Source:
-
-
Asian Journal of Chemistry: Synthesis and Crystal Structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol.
-
Source:
-
High-Resolution Differentiation of [5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol Regioisomers
Executive Summary: The Regioisomer Challenge
[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol (CAS: 111787-93-0) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of COX-2 inhibitors and other anti-inflammatory agents. The synthesis of trisubstituted furans—often via the Paal-Knorr reaction or transition-metal-catalyzed cyclizations of alkynyl ketones—is prone to regiochemical ambiguity.
The primary challenge is distinguishing the target 2,3,5-trisubstituted furan from its 2,4,5-trisubstituted regioisomer. Both isomers possess identical mass (LC-MS is insufficient), similar polarity, and lack vicinal protons on the furan ring, rendering standard
This guide establishes a definitive differentiation protocol relying on 2D Heteronuclear Multiple Bond Correlation (HMBC) and 1D Nuclear Overhauser Effect (NOE) spectroscopy as the primary validation tools, supported by HPLC retention behavior.
Structural Analysis & Regioisomer Definition
Before defining the protocol, we must structurally define the competitors.
-
Target Compound (Isomer A): this compound.[1]
-
Primary Regioisomer (Isomer B): [5-(4-Fluorophenyl)-2-methylfuran-4-yl]methanol.
-
Substitution: 2-Methyl, 4-Hydroxymethyl, 5-Aryl.[3]
-
Key Feature: The hydroxymethyl group is proximal to the aryl ring; the methyl and hydroxymethyl are separated by a proton.
-
Visualization of Structural Logic
The following diagram illustrates the critical connectivity differences that dictates the analytical strategy.
Figure 1: Structural logic distinguishing the target 2,3,5-isomer from the 2,4,5-isomer.
Methodology 1: NMR Spectroscopy (The Gold Standard)
Mass spectrometry cannot distinguish these isomers. 1D NMR is ambiguous because both isomers display a singlet for the lone furan proton and similar shifts for the substituents. HMBC (Heteronuclear Multiple Bond Correlation) is the definitive method.
The HMBC Diagnostic Protocol
HMBC detects correlations over 2-3 bonds (
1. Target Compound (2,3,5-substitution)
-
The Methyl Group (-CH
at C2): Will show a strong correlation to C3 (the carbon holding the -CH OH). -
The Methylene Group (-CH
OH at C3): Will show a strong correlation to C2 (the carbon holding the -CH ). -
The Furan Proton (H4): Will show correlations to C2 and C5 .
2. Regioisomer (2,4,5-substitution)
-
The Methyl Group (-CH
at C2): Will show a correlation to C3 (which now holds a proton, not the methanol group). -
The Methylene Group (-CH
OH at C4): Will NOT correlate to C2. Instead, it will correlate strongly to C5 (the carbon holding the Aryl group).
NOE (Nuclear Overhauser Effect) Confirmation
If HMBC is ambiguous due to weak signals, NOE provides spatial confirmation.
-
Target: Irradiating the -CH
(2.3 ppm) will enhance the -CH OH signal (4.4 ppm) due to spatial proximity. -
Isomer: Irradiating the -CH
will enhance the Furan H3 proton, not the -CH OH group.
Visualizing the NMR Logic
Figure 2: NMR Correlation Map detailing the specific HMBC and NOE signals required for validation.
Methodology 2: Chromatographic Separation (HPLC)
While NMR identifies the structure, HPLC is required to quantify the ratio of isomers in a mixture.
-
Stationary Phase: C18 (Octadecyl) is standard, but Phenyl-Hexyl columns offer superior selectivity for this pair due to
- interactions with the furan and fluorophenyl rings. -
Elution Logic:
-
The 2,4,5-isomer (Isomer B) is generally more linear and has a slightly larger conjugated surface area accessible for interaction with the stationary phase compared to the more sterically crowded 2,3,5-target.
-
Result: The target (2,3,5) typically elutes earlier than the 2,4,5-isomer on a Phenyl-Hexyl column.
-
Experimental Protocols
Protocol A: NMR Characterization
Objective: Definitive structural assignment.[5]
-
Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d
. (DMSO is preferred over CDCl to prevent overlap of the -OH proton with other signals and to ensure solubility of the polar alcohol). -
Acquisition:
-
Run standard
H (16 scans). -
Run gHMBCAD (Gradient Heteronuclear Multiple Bond Correlation, Adiabatic). Set long-range coupling constant optimization (
) to 8 Hz. -
Run 1D-NOESY (Selective Gradient NOE). Irradiate the methyl singlet at ~2.3 ppm.
-
-
Analysis:
-
Check for cross-peak between Methyl protons and the Carbon signal of the alcohol-bearing carbon.
-
Check NOE enhancement of the methylene doublet (approx 4.3-4.5 ppm).
-
Protocol B: HPLC Purity Check
Objective: Quantify isomeric ratio.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Aromatic) and 280 nm (Furan conjugation).
Comparison Summary Table
| Feature | Target: [2-Me, 3-CH | Isomer: [2-Me, 4-CH |
| Singlet (H4) | Singlet (H3) | |
| HMBC: Me | Strong Correlation (3-bond) | No Correlation (4-bond, usually invisible) |
| HMBC: CH | Weak/No Correlation (4-bond) | Strong Correlation (3-bond) |
| NOE (Irradiate Me) | Enhances -CH | Enhances Furan-H |
| HPLC (Phenyl-Hexyl) | Lower Retention Time (typically) | Higher Retention Time (typically) |
| Melting Point | Distinct (check specific polymorph) | Distinct |
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Keay, B. A. (1987). Regioselective synthesis of 2,3,5-trisubstituted furans. Canadian Journal of Chemistry, 65(10), 2377-2384. Link (Foundational work on furan regiochemistry).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for interpreting furan coupling constants).
Sources
- 1. 111787-93-0|this compound|BLD Pharm [bldpharm.com]
- 2. 2,3,5-Substituted tetrahydrofurans as cancer chemopreventives. Part 1: synthesis and anti-cancer activities of 5-hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: UV-Vis Spectral Data for 5-Aryl-2-Methylfuran Chromophores
Executive Summary
This guide provides a technical analysis of 5-aryl-2-methylfuran derivatives, a class of tunable chromophores used in organic electronics (OLEDs), fluorescent sensors, and medicinal chemistry. Unlike their thiophene counterparts, furan derivatives often exhibit higher fluorescence quantum yields and distinct solubility profiles due to the lower aromaticity and higher electronegativity of the oxygen heteroatom.
This document objectively compares these chromophores against their structural analogues (thiophenes and unsubstituted furans), providing spectral data, solvatochromic insights, and validated synthesis protocols.
The Chromophore Architecture
The 5-aryl-2-methylfuran scaffold functions as a donor-acceptor (D-A) system when the aryl group carries electron-withdrawing substituents.
-
The Furan Core: Acts as an electron-rich bridge. The oxygen atom contributes to a higher ionization potential compared to sulfur (thiophene), often resulting in blue-shifted absorption but improved oxidative stability in certain excited states.
-
The 2-Methyl Group: Serves two critical functions:
-
Steric/Stability: Blocks the reactive
-position, preventing oxidative polymerization common in unsubstituted furans. -
Hyperconjugation: Acts as a weak electron donor (+I effect), slightly bathochromically shifting the absorption compared to the unsubstituted parent.
-
Comparative Spectral Analysis
The following data compares the 5-aryl-2-methylfuran core against key alternatives. Data represents typical values in polar aprotic solvents (e.g., Acetonitrile/DMSO) unless noted.
Table 1: Spectral Benchmarks of Furan vs. Thiophene Analogues
| Chromophore Class | Compound Example | Key Optical Feature | ||
| 5-Aryl-2-Methylfuran | 5-Phenyl-2-methylfuran | 286 - 292 | ~18,000 | High transparency in visible region; UV-active only. |
| Unsubstituted Furan | 2-Phenylfuran | 280 - 286 | ~16,500 | Slightly blue-shifted due to lack of methyl donation. |
| Thiophene Analogue | 2-Phenylthiophene | 285 - 295 | ~14,000 | Broader absorption bands; typically lower fluorescence QY. |
| Push-Pull Furan | 5-(4-Nitrophenyl)-2-methylfuran | 335 - 345 | ~22,000 | Strong ICT band; visible yellow color. |
| Push-Pull Thiophene | 2-(4-Nitrophenyl)thiophene | 360 - 380 | ~19,000 | Significant red-shift (+30nm) due to sulfur's polarizability. |
| Furaldehyde | 5-Phenyl-2-furaldehyde | 310 - 320 | ~24,000 | Aldehyde is a strong acceptor, shifting |
Technical Insight: While thiophenes are often preferred for red-shifting absorption (narrower bandgap), furan derivatives (specifically 5-aryl-2-methyl) are superior when high fluorescence quantum yield is required. The furan core exhibits less heavy-atom quenching than sulfur, often resulting in quantum yields >50% in solid-state aggregates (AIE effect), compared to <20% for thiophenes [1].
Solvatochromic Behavior & Electronic Transitions
For Application Scientists developing fluorescent probes, understanding the Intramolecular Charge Transfer (ICT) is vital. The 5-aryl-2-methylfuran system exhibits positive solvatochromism, particularly when substituted with acceptors (e.g., Nitro, Cyano).
Mechanism of Spectral Shift
-
Non-Polar (Hexane): The molecule exists in a locally excited (LE) state.
is blue-shifted. -
Polar (DMSO/Methanol): The solvent stabilizes the polarized ICT excited state.
red-shifts (Bathochromic).
Figure 1: Solvatochromic mechanism in donor-acceptor furan chromophores. Polar solvents stabilize the ICT state, reducing the energy gap.
Validated Synthesis Protocol: Meerwein Arylation
The most robust method to synthesize 5-aryl-2-methylfurans, avoiding the harsh conditions of direct lithiation, is the Meerwein Arylation . This radical-nucleophilic pathway couples 2-methylfuran with aryl diazonium salts.
Protocol Workflow
Reagents: 2-Methylfuran (Substrate), Aniline derivative (Ar-NH2), NaNO2, HCl, CuCl2 (Catalyst), Acetone/Water.
-
Diazotization: Convert aryl amine to diazonium salt at 0°C.
-
Coupling: React diazonium salt with 2-methylfuran in the presence of Cu(II).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Figure 2: Meerwein Arylation workflow for the synthesis of 5-aryl-2-methylfurans.
Critical Experimental Notes (Self-Validation):
-
Catalyst Choice: Use CuCl2 (Copper II) rather than CuCl (Copper I). The mechanism relies on the Cu(I)/Cu(II) redox cycle, but starting with Cu(II) often prevents "Sandmeyer" side reactions (chlorination of the aryl ring).
-
Solvent Ratio: Maintain Acetone:Water at roughly 1:1. Excess organic solvent can precipitate the diazonium salt dangerously; excess water reduces the solubility of the furan [2].
-
Safety: Diazonium salts are potentially explosive when dry. Never isolate the intermediate salt; proceed immediately to the coupling step in solution.
Strategic Application Guide
| Requirement | Recommended Scaffold | Reason |
| Deep Blue Emission | 5-Aryl-2-Methylfuran | Furan's high electronegativity prevents excessive red-shifting; high solid-state quantum yield [1]. |
| Red/NIR Imaging | Thiophene / Selenophene | Sulfur/Selenium promote stronger ICT and bathochromic shifts suitable for tissue penetration. |
| Bio-Conjugation | 5-Aryl-2-Furaldehyde | The aldehyde handle allows easy Schiff-base formation with proteins/amines, unlike the inert methyl group. |
| Metabolic Stability | 5-Aryl-2-Methylfuran | The methyl group blocks the metabolic "soft spot" (C2 position), retarding ring opening compared to unsubstituted furans. |
References
-
Zhao, Z., et al. (2017). "Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance."[1][2] Advanced Science. Available at: [Link]
- Obushak, N. D., et al. (1999). "Mechanism of Meerwein arylation of furan derivatives." Russian Journal of Organic Chemistry.
-
MDPI. (2022). "5-(4-Nitrophenyl)furan-2-carboxylic Acid."[3][4] Molbank. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
